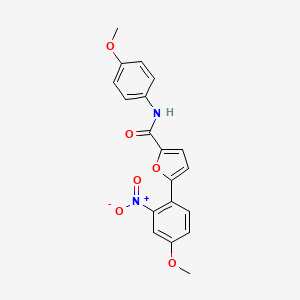

5-(4-chloro-3-nitrophenyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

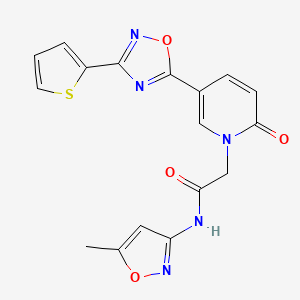

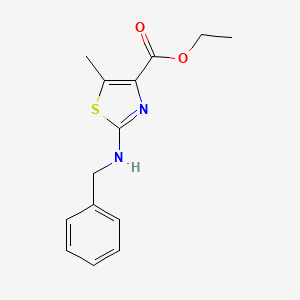

The compound “5-(4-chloro-3-nitrophenyl)-1H-pyrazole” is likely a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The “4-chloro-3-nitrophenyl” part suggests that it has a phenyl ring (a ring of 6 carbon atoms) with a chlorine atom and a nitro group attached at the 4th and 3rd positions, respectively .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, 4-chloro-3-nitrophenol, a related compound, has a melting point of 125-128 °C .Scientific Research Applications

Microwave-Assisted Synthesis for Anti-inflammatory and Antibacterial Agents

A study explored the synthesis of pyrazoline derivatives, including 5-(4-chloro-3-nitrophenyl)-1H-pyrazole, using microwave irradiation methods. This approach yielded high success rates and environmentally friendly results. The compounds showed promising in vivo anti-inflammatory and in vitro antibacterial activities, making them potential candidates for medicinal applications (Ravula et al., 2016).

Development of Herbicidal Pyrazolyl Fluorotolyl Ethers

Research into pyrazole nitrophenyl ethers (PPEs), including variants of this compound, identified their herbicidal effectiveness through inhibition of protoporphyrinogen IX oxidase. This discovery led to the development of novel herbicides with substantial pre-emergent activity against narrowleaf weed species, expanding the scope of agrochemical applications (Clark, 1996).

Structural Analysis for Chemical Understanding

A study on the molecule of Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, a related compound, revealed insights into its molecular structure. Understanding such structures is crucial for further research and development in chemistry and pharmaceuticals (Zia-ur-Rehman et al., 2009).

Understanding Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding in pyrazole derivatives, such as this compound, was examined to understand its impact on the reductive cyclization process. This research aids in the synthesis and potential applications of these compounds (Szlachcic et al., 2020).

Antibacterial and Antifungal Applications

A series of N-acetyl pyrazole derivatives, including the subject compound, exhibited significant in vitro antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Dhaduk & Joshi, 2022).

Safety and Hazards

properties

IUPAC Name |

5-(4-chloro-3-nitrophenyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-7-2-1-6(5-9(7)13(14)15)8-3-4-11-12-8/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIZLQCYTFMVBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NN2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2,5-dimethylphenyl)methyl]-1-(2-ethoxyethyl)-3,9-dimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)

![3-(4-Chlorobenzyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2567440.png)

![6-butyl-3-{[4-(2,5-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2567442.png)

![1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2567447.png)

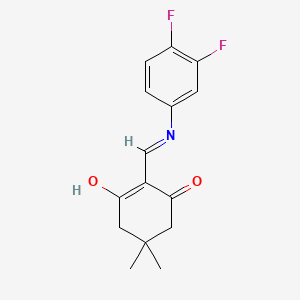

![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2567450.png)